2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate (CAS 62414-75-9), commonly referred to as AITC, is a highly specialized chiral derivatizing agent (CDA) used primarily for the pre-column reversed-phase HPLC resolution of enantiomeric primary and secondary amines, including non-esterified amino acids and amphetamines [1]. Featuring an isothiocyanate reactive group and an acetyl-protected alpha-D-arabinopyranosyl stereocenter, AITC reacts rapidly with amines under mild conditions to form stable, highly UV-absorbent thiourea diastereomers [2]. In procurement and analytical method development, AITC is selected for its ability to bypass complex sample extraction steps, its high molar absorptivity, and its unique steric profile, which provides complementary enantioselectivity to the more common glucopyranosyl analog (GITC) [3].
Substituting AITC with generic chiral derivatizing agents like (R)-(+)-1-phenylethyl isocyanate (PEIC) or Mosher's acid chloride (MTPA-Cl) often leads to suboptimal chromatographic performance or workflow bottlenecks [1]. Unlike MTPA-Cl, which requires strictly anhydrous conditions and often necessitates pre-esterification of amino acids, AITC reacts directly with non-esterified amino acids in aqueous-organic mixtures, allowing for direct HPLC injection [2]. Furthermore, while the closely related 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is a common substitute, AITC lacks the bulky C5-hydroxymethyl group and features an alpha-anomeric linkage [3]. This distinct structural difference alters the steric environment of the resulting thiourea, often yielding different separation factors or reversing the elution order—a critical requirement when a trace enantiomeric impurity must be eluted before the main peak to avoid tailing overlap [3].
When resolving chiral ring-substituted 1-phenyl-2-aminopropanes, AITC provides significantly better chromatographic separation than standard isocyanates. Studies demonstrate that AITC achieves greater than 98% baseline separation of diastereomers, whereas (R)-(+)-1-phenylethyl isocyanate (PEIC) yields incomplete resolution under identical reversed-phase conditions [1].
| Evidence Dimension | Enantiomeric baseline separation of 1-phenyl-2-aminopropanes |
| Target Compound Data | >98% baseline separation |
| Comparator Or Baseline | (R)-(+)-1-phenylethyl isocyanate (PEIC) (incomplete resolution) |
| Quantified Difference | AITC achieved near-complete (>98%) baseline separation, whereas PEIC failed to fully resolve the diastereomers. |
| Conditions | Reversed-phase HPLC (C18), methanol-water mobile phase, 25-70 °C derivatization for 60 min. |
Ensures highly accurate quantification of trace enantiomeric impurities in pharmaceutical or forensic applications without peak overlap.
A major procurement advantage of AITC is its processability in analytical workflows. Unlike traditional acyl chlorides such as MTPA-Cl, which require anhydrous conditions and pre-esterification of amino acids, AITC reacts directly with free amino acids in aqueous-organic mixtures. This allows the resulting thiourea mixture to be injected directly into the chromatograph without post-reaction extraction [1].
| Evidence Dimension | Pre-column derivatization workflow steps |
| Target Compound Data | Direct reaction and HPLC injection (0 extraction steps) |
| Comparator Or Baseline | Traditional acyl chlorides (e.g., MTPA-Cl) (requires anhydrous conditions and pre-esterification) |
| Quantified Difference | Eliminates esterification and post-reaction extraction steps, significantly reducing sample handling time. |
| Conditions | Aqueous/organic mixture with base catalyst at room temperature. |
Streamlines high-throughput screening of chiral amines and amino acids by removing complex sample preparation bottlenecks.
AITC provides a critical structural alternative to the widely used GITC. Because AITC features an alpha-anomeric linkage and lacks the bulky C5-hydroxymethyl group found in GITC, it creates a different steric environment upon thiourea formation. This structural variation can alter separation factors and, in some cases, reverse the elution order of diastereomers compared to GITC [1].
| Evidence Dimension | Steric bulk and elution order manipulation |
| Target Compound Data | Alpha-anomeric linkage, lacking C5-hydroxymethyl group |
| Comparator Or Baseline | GITC (Beta-anomeric linkage, contains C5-hydroxymethyl group) |
| Quantified Difference | Provides an alternative steric environment that alters separation factors or reverses elution orders compared to GITC. |
| Conditions | Reversed-phase HPLC of amino acid thiourea derivatives. |
Allows chromatographers to select a reagent that elutes the trace enantiomer before the major peak, preventing tailing interference.
The thiourea derivatives formed by the reaction of AITC with amines exhibit excellent photometric properties. The product diastereomers have a molar extinction coefficient of approximately 12,000 L·mol⁻¹·cm⁻¹ at 250 nm, compared to only about 1,000 L·mol⁻¹·cm⁻¹ for the unreacted AITC reagent [1].
| Evidence Dimension | Molar extinction coefficient at 250 nm |
| Target Compound Data | ~12,000 L·mol⁻¹·cm⁻¹ (thiourea product) |
| Comparator Or Baseline | ~1,000 L·mol⁻¹·cm⁻¹ (unreacted reagent background) |
| Quantified Difference | 12-fold higher UV absorbance for the product compared to the reagent background. |
| Conditions | UV detection at 250 nm post-derivatization. |
Enables high-sensitivity UV detection of trace enantiomers without baseline interference from excess derivatizing agent.
Because AITC achieves >98% baseline separation for 1-phenyl-2-aminopropanes, it is the ideal CDA for determining the enantiomeric composition of abused amine drugs or verifying the chiral purity of pharmaceutical amphetamine formulations [1].
Leveraging its ability to react directly with non-esterified amino acids without requiring extraction, AITC is highly suited for rapid, high-throughput HPLC screening of synthetic amino acid batches in industrial QC labs [2].
When the major enantiomer's peak tailing obscures a trace impurity using GITC, AITC's distinct alpha-arabinopyranosyl structure provides an alternative steric environment that can reverse the elution order, ensuring the trace impurity is detected cleanly [3].
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